Cas no 90-97-1 (4,4'-Dichlorobenzhydrol)

4,4'-Dichlorobenzhydrol structure
4,4'-Dichlorobenzhydrol structure
Productnaam:4,4'-Dichlorobenzhydrol
CAS-nummer:90-97-1
MF:C13H10Cl2O
MW:253.123901844025
MDL:MFCD00000629
CID:34579
PubChem ID:7033

4,4'-Dichlorobenzhydrol Chemische en fysische eigenschappen

Naam en identificatie

    • Bis(4-chlorophenyl)methanol
    • Dichlorobenzhydrol
    • 4,4-dichloro-alpha-phenylbenzylic alcohol
    • Bis(4-chlorophenyl) carbinol~4,4-Dichlorodiphenylmethanol
    • 4,4'-Dichlorobenzhydrol
    • 4,4′-Dichlorobenzhydrol
    • 4,4'-Dicholobenzhydrol
    • Benzhydrol,4,4'-dichloro- (6CI,7CI,8CI)
    • Benzenemethanol,4-chloro-a-(4-chlorophenyl)-
    • 4,4'-Dichlorobenzhydrylalcohol
    • 4,4'-Dichlorodiphenylcarbinol
    • Bis(p-chlorophenyl)methanol
    • DBH
    • DBH (degradation product)
    • NSC 121779
    • NSC5250
    • p,p'-Dichlorobenzhydrol
    • DBH (Bis-(4-chlorophenyl)carbinol)
    • Benzenemethanol, 4-chloro-alpha-(4-chlorophenyl)-
    • 4,4'-dichlorbenzhydrol
    • 4,4'-dichlorodiphenylmethanol
    • 4,4''-DICHLOROBENZHYDROL 98%
    • 4,4''Dichlorobenzhyolrol
    • 4-Chloro-a-(4-chlorophenyl)benzenemethanol
    • p,p'-DCBH
    • Z104477892
    • W-100320
    • 4,4/'-Dichlorobenzhydrol
    • AMY8755
    • 4-chloro-alpha-(4-chlorophenyl)benzenemethanol
    • Methanol, bis-(p-chlorophenyl)-
    • Bis(4-chlorophenyl--d4)Methyl Alcohol
    • CR5KH591G4
    • BS-42459
    • D1915
    • Benzenemethanol, 4-chloro-a-(4-chlorophenyl)-
    • NSC-5250
    • NSC121779
    • D89943
    • Bis(4-chlorophenyl) carbinol
    • MFCD00000629
    • EN300-20367
    • AKOS009031548
    • FT-0617036
    • NSC-121779
    • 4,4'-dichlorobenzhydryl alcohol
    • 90-97-1
    • bis(4-chlorophenyl)-methanol
    • AI3-05090
    • Bis(4-chlorophenyl)methanol #
    • UNII-CR5KH591G4
    • Q27894524
    • C13H10Cl2O
    • DTXSID5075367
    • EINECS 202-029-6
    • 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEMETHANOL
    • Benzenemethanol, 4-chloro-.alpha.-(4-chlorophenyl)-
    • SCHEMBL1426754
    • 4,4'-Dichloro-alpha-phenylbenzylic alcohol
    • AC-10402
    • CHEBI:190399
    • 4,4'-dichlor-alpha-phenylbenzylalkohol
    • BENZHYDROL, 4,4'-DICHLORO-
    • 4-Chloro-α-(4-chlorophenyl)benzenemethanol (ACI)
    • Benzhydrol, 4,4′-dichloro- (6CI, 7CI, 8CI)
    • 4,4′-Dichlorobenzhydryl alcohol
    • 4,4′-Dichlorodiphenylcarbinol
    • NSC 5250
    • p,p′-Dichlorobenzhydrol
    • MDL: MFCD00000629
    • Inchi: 1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
    • InChI-sleutel: PHUYGURFBULKPA-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(C(C2C=CC(Cl)=CC=2)O)=CC=1
    • BRN: 1878717

Berekende eigenschappen

  • Exacte massa: 252.01100
  • Monoisotopische massa: 252.011
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 2
  • Complexiteit: 184
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 20.2A^2
  • XLogP3: nothing
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Milky white to light brown powder
  • Dichtheid: 1.2806 (estimate)
  • Smeltpunt: 92.0 to 95.0 deg-C
  • Kookpunt: 386.1 °C at 760 mmHg
  • Vlampunt: 145.5 °C
  • Brekindex: 1.617
  • Oplosbaarheid: Chloroform (Slightly), Methanol (Slightly)
  • Waterverdelingscoëfficiënt: Insoluble in water.
  • PSA: 20.23000
  • LogboekP: 4.07510
  • pka: 13.14±0.20(Predicted)
  • Oplosbaarheid: Not determined

4,4'-Dichlorobenzhydrol Beveiligingsinformatie

  • WGK Duitsland:3
  • Code gevarencategorie: R22;R36/37/38
  • Veiligheidsinstructies: S37/39-S26
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:Sealed in dry,Room Temperature
  • Risicozinnen:R22; R36/37/38

4,4'-Dichlorobenzhydrol Douanegegevens

  • HS-CODE:2906299090
  • Douanegegevens:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4,4'-Dichlorobenzhydrol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-20367-0.25g
bis(4-chlorophenyl)methanol
90-97-1 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-20367-0.05g
bis(4-chlorophenyl)methanol
90-97-1 95.0%
0.05g
$19.0 2025-03-21
Apollo Scientific
OR2394-100g
4,4'-Dichlorobenzhydrol
90-97-1 98%
100g
£133.00 2025-02-19
TRC
D436598-10g
4,4'-Dichlorobenzhydrol
90-97-1
10g
$ 81.00 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1915-25G
4,4'-Dichlorobenzhydrol
90-97-1 >98.0%(GC)
25g
¥380.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D103162-100g
4,4'-Dichlorobenzhydrol
90-97-1 98%
100g
¥1095.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
IB774-5g
4,4'-Dichlorobenzhydrol
90-97-1 98%
5g
137CNY 2021-05-08
Chemenu
CM283149-500g
Bis(4-chlorophenyl)methanol
90-97-1 95%
500g
$568 2021-06-16
Alichem
A019111138-500g
Bis(4-chlorophenyl)methanol
90-97-1 95%
500g
$614.08 2023-08-31
Cooke Chemical
A3127812-5G
4,4′-Dichlorobenzhydrol
90-97-1 98%
5g
RMB 103.20 2025-02-20

4,4'-Dichlorobenzhydrol Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Magnesium ,  Iodine Solvents: Methanol ;  30 min, rt
1.2 Reagents: Acetic acid Solvents: Water ;  rt
Referentie
Pinacol Formation and Reduction of Aromatic Carbonyls with Magnesium-Methanol at Ambient Temperature
Khurana, Jitender M.; Bansal, Geeti; Kukreja, Gagan; Pandey, Ravi R., Monatshefte fuer Chemie, 2003, 134(10), 1365-1371

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referentie
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; Paquin, Jean-Francois, Tetrahedron Letters, 2017, 58(5), 442-444

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ;  rt
Referentie
Vascular effects of diphenylmethoxypiperidine-derived dopamine uptake inhibitors
Pulgar, Victor M.; Harp, Jill Keith, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2429-2432

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  12 min, rt
Referentie
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; Hosseini, A.; Tajbakhsh, M.; Mohannazadeh, F., Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Tetramethyldisilazane Catalysts: 2502157-81-3 Solvents: Benzene ;  rt; 5 h, rt
1.2 Reagents: Diethyl ether ;  rt
Referentie
Trivalent Rare-Earth Metal Amide Complexes as Catalysts for the Hydrosilylation of Benzophenone Derivatives with HN(SiHMe2)2 by Amine-Exchange Reaction
Shinohara, Koichi; Tsurugi, Hayato ; Anwander, Reiner; Mashima, Kazushi, Chemistry - A European Journal, 2020, 26(62), 14130-14136

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 - 5 °C; 1 h, 0 °C → rt
1.2 Solvents: Acetone ;  rt
Referentie
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Kharul, Rajendra K.; Goswami, Amitgiri; Gite, Archana; Godha, Atul K.; Jain, Mukul; et al, Synthetic Communications, 2008, 38(11), 1703-1717

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Isopropanol (reaction product with iridium complex) ,  Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Isopropanol (reaction product with iridium complex) ;  rt → 82 °C; 30 min, 82 °C
Referentie
Exploring the reactivity of C(sp3)-cyclometalated IrIII compounds in hydrogen transfer reactions
Azerraf, Clarite; Gelman, Dmitri, Chemistry - A European Journal, 2008, 14(33), 10364-10368

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Isopropanol Catalysts: Chloro[2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino-κN]methyl]phenolato-κO][(1,2,3,4,… ;  3 h, 85 °C
Referentie
Half-sandwich Ru(II) complexes containing (N, O) Schiff base ligands: Catalysts for base-free transfer hydrogenation of ketones
Satheesh, C. E.; Sathish Kumar, Pushpanathan N.; Kumara, P. Raghavendra ; Karvembu, Ramasamy; Hosamani, Amar; et al, Applied Organometallic Chemistry, 2019, 33(10),

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referentie
Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives: a new type of angiotensin converting enzyme inhibitors
Cai, Xiao-Hua; Xie, Bing; Guo, Hui, Letters in Organic Chemistry, 2006, 3(6), 492-494

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  10 min, 0 °C; 2 h, rt
Referentie
Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands
Song, Kwang-Seop; Lee, Sung-Han; Chun, Hyun Ji; Kim, Jong Yup; Jung, Myung Eun; et al, Bioorganic & Medicinal Chemistry, 2008, 16(7), 4035-4051

Productiemethode 11

Reactievoorwaarden
1.1 Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  0 °C
Referentie
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway
Brown, Adam R.; Kuo, Wen-Hsin; Jacobsen, Eric N., Journal of the American Chemical Society, 2010, 132(27), 9286-9288

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
Referentie
New 4-[ω-(diarylmethylamino)alkyl]- and 4-[ω-(diarylmethoxy)alkyl]-1-arylpiperazines as selective 5-HT1A/5-HT2A receptor ligands with differentiated in vivo activity
Paluchowska, Maria H.; Charakchieva-Minol, Sijka; Tatarczynska, Ewa; Klodzinska, Aleksandra; Stachowicz, Katarzyna; et al, Polish Journal of Pharmacology, 2004, 56(6), 743-754

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, 0 °C; 2 h, rt
1.2 Reagents: Water ;  cooled
Referentie
Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection
He, Shanshan; Xiao, Jingbo; Dulcey, Andres E.; Lin, Billy; Rolt, Adam; et al, Journal of Medicinal Chemistry, 2016, 59(3), 841-853

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
Referentie
The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines
Lapa, Gennady B.; Byrd, Gary D.; Lapa, Alla A.; Budygin, Evgeny A.; Childers, Steven R.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 4915-4918

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetone
Referentie
N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides
Padmanaban, Mohan; Biju, Akkattu T.; Glorius, Frank, Organic Letters, 2011, 13(1), 98-101

4,4'-Dichlorobenzhydrol Raw materials

4,4'-Dichlorobenzhydrol Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:90-97-1)4,4'-Dichlorobenzhydrol
A843685
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):153.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-97-1)4,4'-Dichlorobenzhydrol
1659786
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek